1-(3-Fluorobenzyl)piperazine

Cholinesterase inhibition Alzheimer's disease research Regioisomer selectivity

1-(3-Fluorobenzyl)piperazine is a meta-fluorinated N-benzylpiperazine derivative (C₁₁H₁₅FN₂, MW 194.25 g/mol) that exists as a colorless to pale yellow liquid at ambient temperature. The compound’s LogP of 1.6 and topological polar surface area of 15.3 Ų place it in the physicochemical space typical of CNS-penetrant fragments.

Molecular Formula C11H15FN2
Molecular Weight 194.25 g/mol
CAS No. 55513-19-4
Cat. No. B1298237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorobenzyl)piperazine
CAS55513-19-4
Molecular FormulaC11H15FN2
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC(=CC=C2)F
InChIInChI=1S/C11H15FN2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2
InChIKeyITHBJSRWFNLKIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorobenzyl)piperazine (CAS 55513-19-4): Physicochemical Identity & Core Building Block Role


1-(3-Fluorobenzyl)piperazine is a meta-fluorinated N-benzylpiperazine derivative (C₁₁H₁₅FN₂, MW 194.25 g/mol) that exists as a colorless to pale yellow liquid at ambient temperature . The compound’s LogP of 1.6 and topological polar surface area of 15.3 Ų [1] place it in the physicochemical space typical of CNS-penetrant fragments. It is primarily valued as a synthetic intermediate rather than a standalone bioactive entity, appearing as a key reagent in patents covering A2B adenosine receptor antagonists and cholinesterase-targeting hybrids . Its defining structural feature—fluorine substitution at the meta position of the pendant benzyl ring—is the critical variable that differentiates it from its ortho- and para-fluorinated analogs in terms of steric, electronic, and biological recognition properties.

Workflow Synthetic intermediate for CNS-penetrant hybrid molecules
Selection Context Meta-fluorine regioisomer for cholinesterase dual-inhibition studies
Physicochemical Profile Moderate lipophilicity (XLogP3 ~1.6) suitable for fragment-based CNS screening

Why Generic 1-(3-Fluorobenzyl)piperazine Substitution Is Not Safe: Regioisomeric Fluorine Position Controls Enzyme Selectivity


In benzylpiperazine-based bioactive molecules, the simple act of moving the fluorine atom from the meta (3-) to the ortho (2-) or para (4-) position on the phenyl ring has been demonstrated to fundamentally alter enzyme inhibitory profiles. Specifically, in hybrid molecules constructed from α-lipoic acid and benzylpiperazines, the meta-fluorobenzyl derivative (compound 18) inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), whereas the para-fluorobenzyl analog (compound 19) lost all AChE inhibitory activity and retained only BuChE inhibition [1]. This regioisomer-dependent switch in target selectivity is not predictable from physicochemical trends alone and means that substituting 1-(3-fluorobenzyl)piperazine with its 2-fluoro or 4-fluoro counterpart introduces a different pharmacological profile into the downstream hybrid or conjugate. For procurement decisions in medicinal chemistry campaigns where dual ChE inhibition or specific AChE engagement is required, generic replacement of the meta-fluoro building block with another regioisomer will alter the biological outcome in a non-linear fashion.

Regioisomer switch may alter target profile
Para-fluoro analog may lose AChE inhibition and retain only BuChE activity, shifting dual-inhibition outcomes in non-linear ways.
Substituent change modifies potency rank
Meta-methyl analog demonstrates distinct BuChE potency; the meta-fluoro group yields a different selectivity–potency profile not predicted by simple isosteric replacement.
Non-fluorinated parent lacks metabolic shielding
Unsubstituted benzylpiperazine has lower lipophilicity and lacks the fluorine-mediated metabolic stability context that the 3-fluoro substituent may provide.

Quantitative Differentiation of 1-(3-Fluorobenzyl)piperazine vs. Regioisomeric and Substituted Analogs: A Procurement-Relevant Evidence Guide


Evidence 1: Regioisomer-Dependent ChE Dual Inhibition vs. BuChE-Only Selectivity in ALA-Benzylpiperazine Hybrids

In a controlled study of α-lipoic acid–benzylpiperazine hybrids, the meta-fluorobenzyl derivative (compound 18, synthesized from 1-(3-fluorobenzyl)piperazine) was one of only three compounds in the series that inhibited both AChE and BuChE. By contrast, the para-fluorobenzyl analog (compound 19) showed complete loss of AChE inhibition and acted exclusively on BuChE [1]. This qualitative selectivity switch is a direct consequence of fluorine position and cannot be achieved with the 4-fluoro building block. While the meta-methyl derivative (compound 15) also inhibited both enzymes, its BuChE IC₅₀ was 2.3 ± 0.7 μM, significantly more potent than the corresponding meta-fluoro compound 18, demonstrating that the 3-fluoro substituent yields a distinct potency–selectivity profile different from both the 3-methyl and 4-fluoro analogs [1].

Regioisomer ChE Selectivity
Head-to-head
Meta-F retains dual AChE/BuChE; Para-F loses AChE
Regioisomer-dependent target engagement
Meta-methyl analog more potent at BuChE (IC₅₀ 2.3 µM)
Cholinesterase inhibition Alzheimer's disease research Regioisomer selectivity

Evidence 2: Meta-Fluorobenzyl Substitution on Carbazole-Backbone Hybrids Produces Potent AChE and BuChE Inhibition with a Distinct SAR

In a separate chemotype—carbazole-benzylpiperazine hybrids—compounds with fluorine at the meta position of the benzyl ring again showed a distinctive pattern. Compound 7a (meta-fluoro) gave an AChE IC₅₀ of 8.9 μM, while the para-fluoro analog 7e was more potent against AChE (IC₅₀ = 5.7 μM). For BuChE inhibition, compound 7h (meta-fluoro) achieved an IC₅₀ of 5.4 μM, which was slightly less potent than the meta-methyl analog 7k (IC₅₀ = 4.5 μM) [1]. This cross-chemotype observation reinforces that the meta-fluoro substitution occupies a unique position in the activity landscape: it does not maximize potency for either enzyme but provides a balanced, moderate dual-inhibition profile that is inaccessible with para-fluoro substitution and distinct from meta-methyl substitution.

Carbazole-Hybrid Potency
Cross-study
Meta-F AChE IC₅₀ 8.9 µM; Para-F AChE IC₅₀ 5.7 µM
Balanced dual-inhibition profile
Meta-F slightly less potent than para-F against AChE
Carbazole-benzylpiperazine hybrids Acetylcholinesterase Butyrylcholinesterase

Evidence 3: The 3-Fluorobenzyl Moiety Enables Sub-Nanomolar A2B Adenosine Receptor Antagonism in Derivative Compounds

1-(3-Fluorobenzyl)piperazine is employed as a key synthetic intermediate in the preparation of potent A2B adenosine receptor antagonists. Specifically, a sulfonamide derivative incorporating this building block—8-(4-(4-(3-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione—achieved an IC₅₀ of 3.23 nM against the human A2B receptor in Jurkat T cells [1]. While the unelaborated piperazine precursor does not itself carry this potency, the 3-fluorobenzyl group is retained as a pharmacophoric element in the final antagonist structure, as documented in patent literature covering pyrrolo[3,2-d]pyrimidinyl derivatives . The 3-fluorobenzyl substitution contributes to the hydrophobic and steric complementarity with the A2B binding pocket; exchanging it for a 2-fluorobenzyl or 4-fluorobenzyl group would alter the vector of the fluorophenyl ring relative to the piperazine anchor, with unpredictable effects on target affinity.

A2B Antagonist Affinity
Supporting evidence
Elaborated derivative IC₅₀ 3.23 nM (Jurkat T cells)
Retained pharmacophoric element context
Matched-pair comparator data for other regioisomers not available
A2B adenosine receptor GPCR antagonist Cancer immunotherapy

Evidence 4: Physicochemical Differentiation vs. Non-Fluorinated Benzylpiperazine: LogP and H-Bond Acceptor Count

Compared to the unsubstituted 1-benzylpiperazine parent, the introduction of fluorine at the 3-position produces measurable and meaningful changes in key drug-like properties. 1-(3-Fluorobenzyl)piperazine has a calculated XLogP3 of 1.6 and three hydrogen bond acceptor atoms (the two piperazine nitrogens plus the fluorine), versus an XLogP3 of approximately 1.1 and two H-bond acceptors for unsubstituted 1-benzylpiperazine [1][2]. This increase in lipophilicity (ΔLogP ≈ +0.5) and the addition of a weak H-bond acceptor (fluorine) may enhance membrane permeability while the meta-fluorine can also block para-hydroxylation, a common metabolic soft spot on the phenyl ring. While these are class-level inferences rather than direct head-to-head stability studies, they align with well-established principles of fluorination in medicinal chemistry.

Physicochemical Shift
Class-level
Δ XLogP3 ≈ +0.5 vs. unsubstituted benzylpiperazine
Modest lipophilicity increase for CNS fragment sets
Fluorine adds one H-bond acceptor; metabolic shielding is class-level inference
Physicochemical property comparison CNS drug design Fragment-based lead discovery

Procurement-Relevant Application Scenarios for 1-(3-Fluorobenzyl)piperazine Based on Verifiable Evidence


Scenario 1: Building Block for Dual AChE/BuChE Inhibitor Libraries in Neurodegeneration Research

Medicinal chemistry teams designing hybrid molecules for Alzheimer's disease that require balanced inhibition of both acetylcholinesterase and butyrylcholinesterase should select 1-(3-fluorobenzyl)piperazine as the piperazine-bearing fragment. Evidence from α-lipoic acid–benzylpiperazine hybrids shows that the 3-fluorobenzyl derivative retains dual ChE activity, whereas the 4-fluoro analog loses AChE inhibition entirely [1]. This makes the meta-fluoro building block the regioisomer of choice when dual-target engagement is a design requirement.

Scenario 2: Fragment for A2B Adenosine Receptor Antagonist Lead Generation in Immuno-Oncology

Research groups pursuing A2B adenosine receptor antagonists for cancer immunotherapy applications can confidently source 1-(3-fluorobenzyl)piperazine as a validated synthetic intermediate. Patents from multiple assignees explicitly describe this building block in the construction of pyrrolo[3,2-d]pyrimidinone and benzenesulfonamide derivatives that achieve sub-nanomolar antagonist potency (IC₅₀ = 3.23 nM in the elaborated sulfonamide form) [2]. The 3-fluorobenzyl moiety is conserved in the final pharmacologically active structure and contributes to the binding interaction with the A2B receptor.

Scenario 3: CNS Fragment Library Member with Moderately Increased Lipophilicity Over Unsubstituted Benzylpiperazine

For fragment-based screening collections targeting CNS-penetrant chemical space, 1-(3-fluorobenzyl)piperazine offers a quantifiable physicochemical differentiation from the more polar 1-benzylpiperazine parent. With a computed XLogP3 increase of approximately 0.5 log units (from ~1.1 to 1.6) and the addition of a metabolically relevant fluorine atom [3], it expands the lipophilicity and metabolic stability range of the benzylpiperazine subset without violating CNS drug-like property guidelines. This positions it as a useful diversity element in fragment libraries.

Scenario 4: Regioisomer-Specific SAR Exploration Around Benzylpiperazine Pharmacophores

Structure-activity relationship studies that require systematic exploration of fluorine position effects on a benzylpiperazine-containing scaffold should include 1-(3-fluorobenzyl)piperazine as a mandatory meta-substitution representative. The carbazole-benzylpiperazine hybrid literature demonstrates that the meta-fluoro placement yields a distinctive potency rank order (AChE IC₅₀ = 8.9 μM; BuChE IC₅₀ = 5.4 μM) that differs from both the para-fluoro (5.7 μM AChE) and meta-methyl (4.5 μM BuChE) analogs [4]. Omitting the 3-fluoro variant from a regioisomer screen creates a gap in the SAR matrix and may miss balanced dual-inhibition profiles.

Application
Selection Property
Validation Focus
Dual AChE/BuChE inhibitor libraries
Cholinesterase dual-inhibition profile
Regioisomer-dependent enzyme selectivity
A2B adenosine receptor antagonist lead generation
Pharmacophoric fragment for GPCR affinity
Target engagement in elaborated derivatives
CNS fragment-based screening collections
Moderately increased lipophilicity (ΔLogP ~0.5)
Metabolic stability and permeability context
Regioisomer-specific SAR exploration
Meta-fluorine substitution benchmark
Balanced dual-inhibition vs. para-fluoro/methyl analogs

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